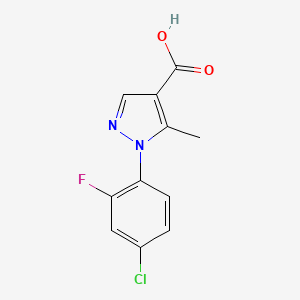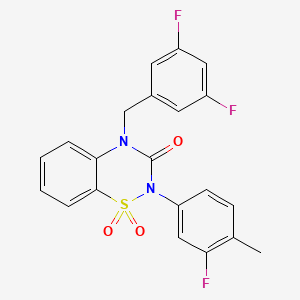![molecular formula C23H16FNO3 B2408021 2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923156-91-6](/img/structure/B2408021.png)
2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamides are a class of compounds that have a wide range of applications in medicinal chemistry . They are crucial building blocks of many drug candidates .
Synthesis Analysis
The synthesis of benzamides can be achieved through various methods. For instance, N-(3-Amino-4-methylphenyl)benzamide was synthesized using a continuous flow microreactor system . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to obtain the compound .Molecular Structure Analysis
The molecular structure of benzamides can be determined using various techniques such as single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving benzamides can be complex due to the presence of different functional groups. For example, the selective acylation process can be complicated due to the presence of two amine groups in different chemical environments .Physical And Chemical Properties Analysis
The physical and chemical properties of benzamides can be determined using various techniques. For example, the molecular weight, density, melting point, and boiling point can be determined .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing fluorinated benzamide derivatives, including structures similar to 2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide. These compounds have been synthesized to explore their antimicrobial, antifungal, and antibacterial activities. The synthesis often involves nucleophilic substitution reactions, leveraging the unique reactivity of fluorine atoms to introduce fluorine or trifluoromethyl groups into the benzamide scaffold. This modification is believed to enhance the biological activity and physicochemical properties of these compounds, making them candidates for further pharmacological evaluation (Meiresonne et al., 2015; Fritz-Langhals, 1994).
Biological Activity
Fluorinated benzamide derivatives exhibit a range of biological activities. Studies have demonstrated their potential as antimicrobial agents against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The presence of fluorine atoms in these molecules has been correlated with enhanced antimicrobial efficacy, highlighting the significance of fluorine in the design of novel antimicrobial agents. Additionally, the synthesis of fluorobenzamides containing thiazole and thiazolidine rings has shown promising antimicrobial analogs, suggesting the versatility of the fluorinated benzamide framework in developing new therapeutic agents (Desai et al., 2013; Carmellino et al., 1994).
Photophysical Applications
The study of environment-sensitive fluorophores, such as derivatives related to this compound, has led to the development of new fluorogenic sensors. These sensors can detect specific ions or molecules based on changes in their fluorescence properties in response to the surrounding environment. This research opens up possibilities for using fluorinated benzamide derivatives in sensing applications, where the presence of fluorine can significantly affect the photophysical behavior of the molecule (Uchiyama et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO3/c1-14-5-4-6-15(11-14)22-13-20(26)18-12-16(9-10-21(18)28-22)25-23(27)17-7-2-3-8-19(17)24/h2-13H,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKAGPPWOLEVKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-dichloro-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2407939.png)

![2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2407942.png)





![2-[10,12-Dichloro-4-methyl-6-(4-methylphenyl)-1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-yl]benzaldehyde](/img/structure/B2407955.png)

![7-[2-Hydroxy-3-(4-methoxy-phenoxy)-propyl]-1,3-dimethyl-8-phenylamino-3,7-dihydro-purine-2,6-dione](/img/structure/B2407958.png)

![1-(3-Methylbenzoyl)-3-{[3-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2407961.png)